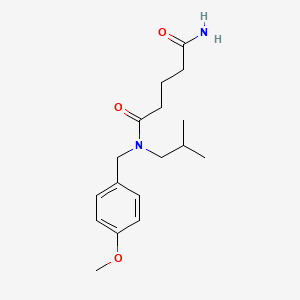
N-isobutyl-N-(4-methoxybenzyl)pentanediamide
Vue d'ensemble
Description
N-isobutyl-N-(4-methoxybenzyl)pentanediamide, also known as IBMPDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the well-known drug, lidocaine, and has been shown to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-isobutyl-N-(4-methoxybenzyl)pentanediamide is thought to be similar to that of lidocaine. This compound is a voltage-gated sodium channel blocker, which means that it can prevent the influx of sodium ions into nerve cells, thereby preventing the generation and propagation of action potentials. This mechanism of action is responsible for the local anesthetic effects of this compound.
Biochemical and Physiological Effects:
In addition to its local anesthetic effects, this compound has been shown to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-inflammatory effects. Furthermore, this compound has been shown to modulate the activity of ion channels in the heart, which could have potential applications in the treatment of cardiac arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-isobutyl-N-(4-methoxybenzyl)pentanediamide in lab experiments is that it is a relatively simple compound to synthesize, and is readily available. Furthermore, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is that it can be toxic at high concentrations, which could limit its use in some experimental settings.
Orientations Futures
There are several future directions for research on N-isobutyl-N-(4-methoxybenzyl)pentanediamide. One area of research that is currently being explored is the potential use of this compound as a therapeutic agent for the treatment of pain and inflammation. Another area of research is the potential use of this compound as a modulator of ion channels in the heart, which could have applications in the treatment of cardiac arrhythmias. Finally, further studies are needed to explore the potential anticancer effects of this compound, and to determine the optimal dosage and administration route for this compound.
Applications De Recherche Scientifique
N-isobutyl-N-(4-methoxybenzyl)pentanediamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been shown to exhibit local anesthetic effects, similar to lidocaine, and has been used to study the mechanisms of pain perception and transmission in the nervous system.
Propriétés
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N'-(2-methylpropyl)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13(2)11-19(17(21)6-4-5-16(18)20)12-14-7-9-15(22-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFPLCNLJOKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=C(C=C1)OC)C(=O)CCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[3-(2,4-dimethylphenoxy)propoxy]quinoline](/img/structure/B3935017.png)
![ethyl 3-[benzyl(methyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B3935037.png)
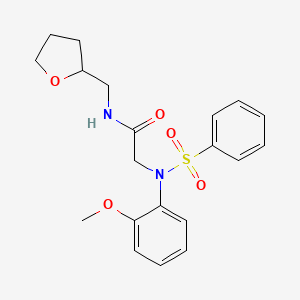
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3935047.png)
![2-[(3-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935052.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B3935057.png)

![N-(2,4-dimethylphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-3-oxopropanamide](/img/structure/B3935086.png)
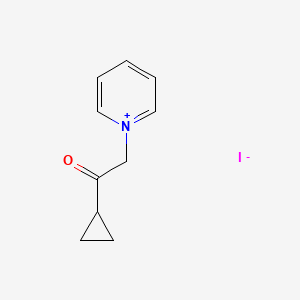
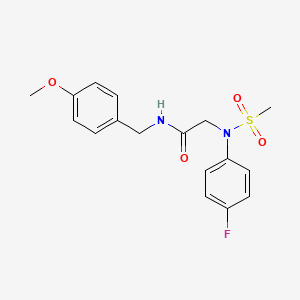
![(3,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3935114.png)
![4-{[(2-chloro-4-ethoxy-5-methoxybenzyl)(methyl)amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B3935126.png)
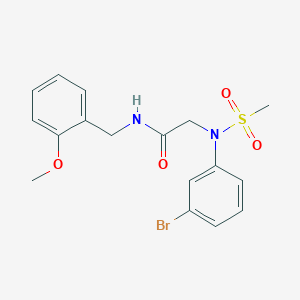
![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3935135.png)